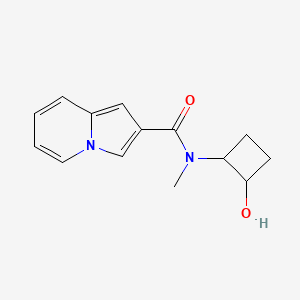

N-(2-hydroxycyclobutyl)-N-methylindolizine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

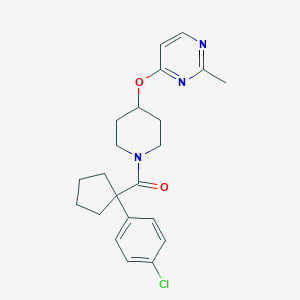

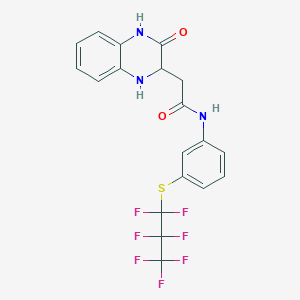

“N-(2-hydroxycyclobutyl)-N-methylindolizine-2-carboxamide” is a complex organic compound. It contains an indolizine group, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring. It also contains a carboxamide group (-CONH2), which is a common functional group in biochemistry, and a hydroxycyclobutyl group, which is a cyclobutane ring with a hydroxyl (-OH) group attached .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic ring system. The indolizine ring system is aromatic and planar, while the cyclobutane ring is likely to be puckered. The carboxamide group could participate in hydrogen bonding .Scientific Research Applications

Synthesis and Characterization

Research in the field of synthetic organic chemistry has led to the development of various methodologies for creating complex molecules, including indolizine derivatives and related structures. These synthetic routes often involve the use of enaminones as building blocks for constructing heterocyclic compounds with potential antitumor and antimicrobial activities. For instance, enaminones have been utilized to synthesize substituted pyrazoles, showcasing inhibition effects against cancer cell lines comparable to those of standard treatments (Riyadh, 2011).

Biological Activities

The synthesized compounds are frequently evaluated for their biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The development of heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidine derivatives using ketene dithioacetals, demonstrates the potential of these molecules in medical and pharmaceutical research. These compounds are synthesized and assessed for their cytotoxicity against various cancer cell lines, providing insights into their therapeutic potential (Tominaga et al., 1990).

Potential Industrial Applications

Beyond pharmaceutical applications, the synthesis and evaluation of heterocyclic compounds derived from fatty acids indicate their potential use in industries such as drugs, cosmetics, and pesticides. These compounds exhibit antimicrobial and surface-active properties, making them candidates for a wide range of industrial applications (Eissa & El-Sayed, 2006).

Mechanism of Action

properties

IUPAC Name |

N-(2-hydroxycyclobutyl)-N-methylindolizine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-15(12-5-6-13(12)17)14(18)10-8-11-4-2-3-7-16(11)9-10/h2-4,7-9,12-13,17H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXRKAIIKQQZRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC1O)C(=O)C2=CN3C=CC=CC3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2572659.png)

![N-(3-(methylthio)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2572660.png)

![3-[(3-Cyclopropyl-2,5-dioxoimidazolidin-1-yl)methyl]benzenesulfonyl fluoride](/img/structure/B2572667.png)

![N-benzyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2572668.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)acetamide](/img/structure/B2572670.png)

![[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid](/img/structure/B2572673.png)